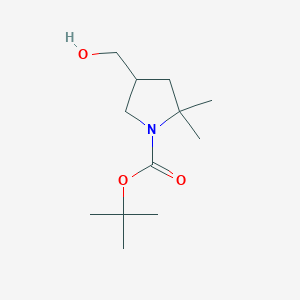

Tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound. Based on its name, it likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The tert-butyl group and carboxylate group are common in organic chemistry and often used in the synthesis of various compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .科学的研究の応用

Hydroxyl Group Protection

Tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate is involved in the protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. This chemical strategy is crucial for the stability of sensitive hydroxyl-containing compounds under various conditions, facilitating subsequent reactions in synthetic routes. The protection and deprotection of hydroxyl groups are fundamental in the synthesis of complex organic molecules, including prostaglandins (Corey & Venkateswarlu, 1972).

Enzymatic C-Demethylation

The compound has been studied for its role in the enzymatic C-demethylation processes, particularly in the metabolism of specific inhibitors in rat liver microsomes. Understanding these metabolic pathways is crucial for the development of therapeutic agents, providing insights into their pharmacokinetics and potential interactions within the body (Yoo et al., 2008).

Photocatalyzed Oxidation

Research has demonstrated the utility of tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate in the photocatalyzed oxidation processes, particularly in the degradation of organic pollutants. This application is vital for environmental cleanup efforts, showcasing the compound's potential in reducing harmful substances in water and soil through advanced oxidation processes (Xu, Cai, & O’Shea, 2007).

Palladium-Catalyzed Coupling Reactions

This compound is a precursor in palladium-catalyzed coupling reactions, a cornerstone methodology in organic synthesis. These reactions are instrumental in constructing carbon-carbon bonds, enabling the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science (Wustrow & Wise, 1991).

Material Science

Tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate serves as a building block in the synthesis of polymers and materials with specific properties. Its derivatives have been used to create polyamides with unique thermal stability and solubility characteristics, which are desirable in high-performance materials (Hsiao, Yang, & Chen, 2000).

作用機序

Target of Action

The primary targets of a compound depend on its chemical structure and properties. For example, many drugs target proteins such as enzymes or receptors, altering their function to achieve a therapeutic effect .

Mode of Action

The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target molecule, inhibiting its function, or enhancing its activity .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme, it could alter a metabolic pathway in which that enzyme is involved .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s solubility, stability, and size can influence its pharmacokinetic properties .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from altering cellular function to inducing cell death .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

特性

IUPAC Name |

tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-9(8-14)6-12(13,4)5/h9,14H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKYMEPQPBFNMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1C(=O)OC(C)(C)C)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(2-Methylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2966464.png)

![1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2966473.png)

![5-[(Furan-2-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2966481.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanamide](/img/structure/B2966483.png)

![(3Ar,6aS)-3-methyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride](/img/structure/B2966484.png)